Cephalothin group

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Groupe de la Céphalotine est une classe de composés appartenant à la famille des céphalosporines, qui sont des antibiotiques bêta-lactamines. Ces composés sont caractérisés par leur capacité à inhiber la synthèse de la paroi cellulaire bactérienne, ce qui les rend efficaces contre une large gamme d'infections bactériennes. La céphalotine, une céphalosporine de première génération, a été l'une des premières céphalosporines développées et a été largement utilisée en milieu clinique pour traiter les infections bactériennes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La céphalotine est synthétisée à partir de l'acide 7-amino-céphalosporanique (7-ACA) et de l'acide thiophène-2-acétique. La synthèse implique l'utilisation de l'enzyme céphalosporine-C acylase, qui facilite la conversion de la céphalosporine-C en 7-ACA. Les conditions réactionnelles pour une activité enzymatique optimale comprennent un pH de 6,5 et une température de 32°C .

Méthodes de production industrielle

La production industrielle de la céphalotine implique soit la désacylation chimique de la céphalosporine-C en utilisant des composés toxiques tels que l'iminoéther et le chlorure de nitrosyle, soit des méthodes enzymatiques. La méthode enzymatique est préférée en raison de son caractère écologique et de sa capacité à produire des rendements élevés de céphalotine .

Analyse Des Réactions Chimiques

Types de réactions

La céphalotine subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution. L'une des principales réactions est l'hydrolyse du groupe acétoxy en position trois de la molécule, conduisant à la formation de la désacétylcéphalotine, qui présente une activité antibactérienne plus faible .

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions impliquant la céphalotine comprennent l'eau pour l'hydrolyse, les agents oxydants pour les réactions d'oxydation et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures douces et un pH neutre à légèrement acide .

Principaux produits formés

Le principal produit formé par l'hydrolyse de la céphalotine est la désacétylcéphalotine. Ce composé a une activité significativement plus faible contre les bactéries Gram-positives et Gram-négatives par rapport à la céphalotine .

Applications de la recherche scientifique

La céphalotine a été largement étudiée pour ses applications dans divers domaines :

Mécanisme d'action

La céphalotine exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Elle se lie aux protéines de liaison à la pénicilline (PBP), qui sont essentielles pour la réticulation des unités de peptidoglycane dans la paroi cellulaire bactérienne. Cette liaison empêche la formation correcte de la paroi cellulaire, conduisant à la lyse et à la mort des cellules bactériennes . Les principales cibles moléculaires de la céphalotine sont la bêta-lactamase Toho-1 et la D-alanyl-D-alanine carboxypeptidase .

Applications De Recherche Scientifique

Cephalothin has been extensively studied for its applications in various fields:

Mécanisme D'action

Cephalothin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan units in the bacterial cell wall. This binding prevents the proper formation of the cell wall, leading to bacterial cell lysis and death . The primary molecular targets of cephalothin are beta-lactamase Toho-1 and D-alanyl-D-alanine carboxypeptidase .

Comparaison Avec Des Composés Similaires

Composés similaires

La céphalotine est similaire à d'autres céphalosporines de première génération telles que la céphaloridine, la céphalexine et la céfazoline. Ces composés partagent une structure de cycle bêta-lactame et un mécanisme d'action similaires .

Unicité

La céphalotine est unique parmi les céphalosporines de première génération en raison de son groupe acétoxy en position trois, qui influence ses propriétés pharmacocinétiques et son spectre d'activité. Bien que d'autres céphalosporines puissent avoir des chaînes latérales différentes, le groupe acétoxy de la céphalotine contribue à son activité antibactérienne spécifique et à son profil métabolique .

Références

Propriétés

Formule moléculaire |

C16H18N2O6S2 |

|---|---|

Poids moléculaire |

398.5 g/mol |

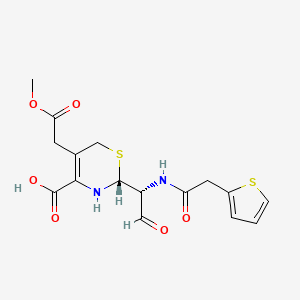

Nom IUPAC |

(2R)-5-(2-methoxy-2-oxoethyl)-2-[(1R)-2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |

InChI |

InChI=1S/C16H18N2O6S2/c1-24-13(21)5-9-8-26-15(18-14(9)16(22)23)11(7-19)17-12(20)6-10-3-2-4-25-10/h2-4,7,11,15,18H,5-6,8H2,1H3,(H,17,20)(H,22,23)/t11-,15-/m1/s1 |

Clé InChI |

UUWFGEKEQSCSMB-IAQYHMDHSA-N |

SMILES isomérique |

COC(=O)CC1=C(N[C@H](SC1)[C@@H](C=O)NC(=O)CC2=CC=CS2)C(=O)O |

SMILES canonique |

COC(=O)CC1=C(NC(SC1)C(C=O)NC(=O)CC2=CC=CS2)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Diamino-6-phenyl-5-[6-[1-[2-[(1,2,3,4-tetrahydro-9-acridinyl)amino]ethyl]-1H-1,2,3-triazol-5-YL]hexyl]-phenanthridinium](/img/structure/B10760209.png)

![[(2R,3R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B10760211.png)

![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(1H)-one](/img/structure/B10760218.png)

![(4S)-2-[(1E)-1-Aminoprop-1-enyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B10760262.png)

![N2-[(Benzyloxy)carbonyl]-N1-[(3S)-1-cyanopyrrolidin-3-YL]-L-leucinamide](/img/structure/B10760268.png)

![4-[3-Methylsulfanylanilino]-6,7-dimethoxyquinazoline](/img/structure/B10760295.png)

![N-(4-{2-[(3-Chlorobenzyl)amino]ethyl}phenyl)thiophene-2-carboximidamide](/img/structure/B10760301.png)